2-Butoxy-3-chloropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-butoxy-3-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-2-3-7-12-9-8(10)5-4-6-11-9/h4-6H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHWRUVMZFLCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-2-n-butoxypyridine (CAS 100707-68-4) and Related Chloro-Alkoxypyridines for Researchers and Drug Development Professionals
A Note on the Subject of this Guide
Information regarding the specific compound 3-Chloro-2-n-butoxypyridine (CAS 100707-68-4) is limited in publicly available scientific literature. Therefore, this guide will provide a comprehensive overview of this compound based on established principles of organic chemistry and by drawing parallels with structurally similar and better-documented chloro-alkoxypyridines. The synthesis, properties, and potential applications described herein are largely based on analogous compounds and should be considered as predictive and for informational purposes. All experimental work should be preceded by a thorough literature search for the most current data.
Introduction to Chloro-Alkoxypyridines
Substituted pyridines are a cornerstone of medicinal chemistry, forming the core of numerous approved drugs. The strategic placement of substituents, such as halogens and alkoxy groups, on the pyridine ring provides a powerful tool to modulate the molecule's physicochemical properties, reactivity, and ultimately its pharmacological activity.[1]
The chloro-alkoxypyridine scaffold, exemplified by 3-chloro-2-n-butoxypyridine, offers a unique combination of features:
-
The Pyridine Core: A six-membered aromatic heterocycle containing a nitrogen atom, which can act as a hydrogen bond acceptor and influence the molecule's overall polarity and basicity.
-
The Chloro Group: An electron-withdrawing group that can influence the acidity of ring protons, serve as a handle for further functionalization through cross-coupling reactions, and enhance membrane permeability.
-
The Alkoxy Group: In this case, a butoxy group, which can impact lipophilicity, metabolic stability, and conformational preferences of the molecule.
This combination of functional groups makes 3-chloro-2-n-butoxypyridine and its analogs valuable intermediates in the synthesis of complex molecules with potential therapeutic applications in areas such as antibacterials and pesticides.[2]
Physicochemical Properties
Table 1: Predicted and Analogous Physicochemical Properties
| Property | Predicted Value for 3-Chloro-2-n-butoxypyridine | Analogous Compound Data (3-Chloro-2-ethoxypyridine) | Reference |
| Molecular Formula | C₉H₁₂ClNO | C₇H₈ClNO | |
| Molecular Weight | 185.65 g/mol | 157.60 g/mol | |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow clear liquid | |
| Boiling Point | Estimated >200 °C | Not available | |
| Flash Point | Estimated >80 °C | 70 °C | |
| Solubility | Likely soluble in common organic solvents (e.g., dichloromethane, ethanol, ether) | Soluble in many organic solvents | [2] |
| Water Solubility | Likely slightly soluble | Slightly soluble | [2] |
| Density | Estimated ~1.1 g/cm³ | 1.18 g/cm³ (at 20°C) | |
| Refractive Index | Estimated ~1.51 | 1.52 |
Synthesis Strategies
The synthesis of 3-chloro-2-n-butoxypyridine is expected to follow established methods for the preparation of 2-alkoxypyridines. A common and effective approach is the Williamson ether synthesis.
General Synthetic Workflow: Williamson Ether Synthesis
This method involves the reaction of a corresponding pyridinol (or pyridone) with an alkyl halide in the presence of a base.
Caption: General workflow for the synthesis of 3-chloro-2-n-butoxypyridine.
Detailed Experimental Protocol (Hypothetical)
It is crucial to reiterate that the following is a generalized, hypothetical protocol based on similar reactions and must be adapted and optimized with appropriate safety precautions in a laboratory setting.
Materials:
-
3-Chloro-2-hydroxypyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromobutane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-chloro-2-hydroxypyridine (1.0 equivalent) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.2 equivalents) dropwise via syringe. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3-chloro-2-n-butoxypyridine.
Potential Applications in Drug Discovery and Development
Halogenated pyridines are versatile intermediates in the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.[1] The chlorine atom at the 3-position of the pyridine ring can serve as a reactive handle for introducing molecular diversity.
Suzuki Cross-Coupling Workflow
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. In this context, it can be used to couple 3-chloro-2-n-butoxypyridine with a variety of boronic acids or esters.
Caption: Suzuki cross-coupling reaction of 3-chloro-2-n-butoxypyridine.
This synthetic versatility allows for the generation of libraries of compounds for screening against various biological targets. The butoxy group can enhance the drug-like properties of the resulting molecules by increasing their lipophilicity, which may improve cell permeability and oral bioavailability.
Analytical Methods
The characterization and purity assessment of 3-chloro-2-n-butoxypyridine would rely on standard analytical techniques.
Table 2: Recommended Analytical Methods
| Method | Purpose | Expected Observations/Data |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H NMR would show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the butoxy group. ¹³C NMR would confirm the number of unique carbon atoms.[3] |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be observable.[4] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic C-O stretching vibrations for the ether linkage and C-Cl stretching vibrations would be expected. |
| Gas Chromatography (GC) | Purity assessment and separation from impurities. | A single major peak would indicate a high degree of purity. GC can be coupled with MS (GC-MS) for definitive identification.[5] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment for less volatile compounds or for monitoring reaction progress. | A single major peak on a suitable column (e.g., C18) would indicate purity. |
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[6] Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors or mist.[6]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7] Keep the container tightly closed.
-
Toxicity: Chlorinated pyridines can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.[8][9]
Always consult the most up-to-date SDS for any chemical before use.
Conclusion
3-Chloro-2-n-butoxypyridine represents a potentially valuable, yet under-documented, building block for medicinal chemistry and drug discovery. While direct experimental data is sparse, its structural features suggest it can be synthesized via established methods and serve as a versatile intermediate for the creation of diverse molecular libraries. The insights provided in this guide, drawn from analogous compounds, offer a foundational understanding for researchers interested in exploring the potential of this and related chloro-alkoxypyridines in their research and development endeavors. Further investigation into the specific properties and reactivity of this compound is warranted to fully unlock its potential.
References
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PubChem. 3-Chloropyridine. [Link]
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PubChem. 3-Chloro-2,6-difluoropyridine. [Link]
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Justia Patents. process for synthesis of (3-chloro-2-pyridyl)hydrazine. [Link]
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PubChem. 3-Chloro-2-methylpyridine. [Link]
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PubChem. 3-Chloro-2-fluoropyridine. [Link]
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Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
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Environment and Climate Change Canada. Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products (automotive...). [Link]
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Organic Syntheses Procedure. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with -. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Organic Syntheses Procedure. Org. Synth. 2012, 89, 549-561. [Link]
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Doc Brown's Advanced Organic Chemistry. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride. [Link]
-
ResearchGate. Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. [Link]
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A Technical Guide to the Solubility of 2-Butoxy-3-chloropyridine in Organic Solvents for Pharmaceutical and Research Applications
Abstract
2-Butoxy-3-chloropyridine is a substituted pyridine derivative of increasing interest in synthetic chemistry, particularly as an intermediate in the development of novel pharmaceutical agents and agrochemicals. A fundamental understanding of its solubility profile in various organic solvents is paramount for its effective use in reaction design, purification processes, and formulation development. This technical guide provides a comprehensive analysis of the theoretical principles governing the solubility of 2-Butoxy-3-chloropyridine, a predictive assessment of its behavior in common organic solvents, and a detailed, self-validating experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for handling and utilizing this compound.
Introduction to 2-Butoxy-3-chloropyridine
2-Butoxy-3-chloropyridine is a heterocyclic aromatic compound. Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 3-position and a butoxy group at the 2-position.
-
Chemical Formula: C₉H₁₂ClNO[1]
-
Molecular Weight: 185.65 g/mol [1]
-
CAS Number: 100707-68-4[1]
-
Structure (SMILES): CCCCOC1=C(Cl)C=CC=N1[1]
The unique combination of a lipophilic butoxy chain, an electronegative chloro group, and a polar pyridine ring gives this molecule a distinct physicochemical profile that dictates its interactions with various solvents. Understanding this profile is not merely academic; it directly impacts process efficiency, yield, and the purity of final products in a laboratory or industrial setting.
Theoretical Principles and Predictive Solubility Analysis
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[2] The structure of 2-Butoxy-3-chloropyridine contains three key features that influence its solubility:
-
The Butoxy Group (-OC₄H₉): This is a four-carbon alkyl ether group. It is predominantly non-polar and hydrophobic. This group will contribute significantly to the molecule's solubility in non-polar, hydrocarbon-based solvents through van der Waals interactions.
-
The Chloropyridine Core: The pyridine ring itself is polar due to the electronegative nitrogen atom. The attached chlorine atom further increases the molecule's polarity through dipole-dipole interactions. This core structure favors solubility in polar solvents.
-
Hydrogen Bonding Capability: The nitrogen atom in the pyridine ring is a weak hydrogen bond acceptor. However, the molecule lacks a hydrogen bond donor (like an -OH or -NH group), limiting its ability to dissolve readily in highly protic solvents like water.
Based on these structural attributes, we can predict a solubility profile across a range of common laboratory solvents. The large, non-polar butoxy group is expected to be the dominant feature, suggesting a preference for solvents of low to moderate polarity.
Table 1: Predicted Solubility of 2-Butoxy-3-chloropyridine in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |
| Non-Polar | Hexane, Toluene | High | The non-polar butoxy group will have strong van der Waals interactions with these hydrocarbon solvents. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents can engage in dipole-dipole interactions with the chloropyridine ring while also accommodating the non-polar butoxy group. |
| Polar Aprotic | Acetone, Acetonitrile (MeCN) | Moderate | While polar, the high polarity of these solvents may be less compatible with the large, non-polar butoxy tail compared to DCM or THF. |
| Polar Protic | Ethanol, Methanol | Moderate to Low | These solvents are capable of weak hydrogen bonding with the pyridine nitrogen, but the overall interaction is likely hindered by the hydrophobic butoxy group. |
| Highly Polar | Water | Very Low / Insoluble | The large, hydrophobic butoxy group will dominate, leading to unfavorable interactions with the highly ordered hydrogen-bonding network of water. |
Experimental Protocol for Quantitative Solubility Determination
To move from prediction to empirical data, a robust and reliable experimental method is necessary. The following protocol describes the equilibrium solubility method, a gold standard for determining the solubility of a solid compound in a solvent.
Causality and Self-Validation
This protocol is designed to be self-validating. The key is to ensure that a true equilibrium is reached and that the sample analyzed represents the saturated state. This is achieved by:
-
Using an excess of solid: The visible presence of undissolved solid at the end of the equilibration period confirms that the solution is saturated. Without this visual check, one might erroneously measure the concentration of an undersaturated solution.
-
Extended equilibration time: A 24-hour period with constant agitation allows sufficient time for the dissolution process to reach equilibrium, mitigating the risk of premature measurement.
-
Temperature control: Solubility is highly temperature-dependent. Conducting the experiment in a temperature-controlled environment ensures reproducibility and relevance of the data.
-
Centrifugation: This provides a clean and rapid method to separate the saturated supernatant from the excess solid without altering the temperature or composition, which could occur with filtration (e.g., solvent evaporation).
Safety Precautions
While specific toxicity data for 2-Butoxy-3-chloropyridine is not widely available, its structural analogs (2-chloropyridine and 3-chloropyridine) are known to be toxic and hazardous.[3][4][5] Therefore, stringent safety measures are mandatory.
-
Handling: All manipulations of the solid compound and its solutions must be performed within a certified chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat at all times.[7]
-
Exposure Avoidance: Avoid inhalation of dust or vapors and prevent skin contact.[3][6]
Materials and Equipment
-
2-Butoxy-3-chloropyridine (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
2 mL glass vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or orbital shaker set to 25 °C (or desired temperature)
-
Benchtop centrifuge
-
Calibrated micropipettes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).
Step-by-Step Methodology
-
Preparation of Saturated Solutions: a. To a series of labeled 2 mL glass vials, add approximately 20-30 mg of 2-Butoxy-3-chloropyridine. The exact mass is not critical, but it must be in excess. b. Carefully add 1.0 mL of the desired organic solvent to each vial. c. Securely cap the vials.
-
Equilibration: a. Vigorously vortex each vial for 1 minute to disperse the solid. b. Place the vials in a thermostatic shaker set to 25 °C and 250 RPM. c. Allow the samples to equilibrate for 24 hours.
-
Phase Separation: a. After 24 hours, visually inspect each vial to confirm the presence of undissolved solid. If no solid is present, more compound must be added and the equilibration repeated. b. Centrifuge the vials at 10,000 x g for 15 minutes to pellet the excess solid.
-
Sample Preparation for Analysis: a. Immediately after centrifugation, carefully open each vial in the fume hood. b. Using a micropipette, withdraw a 100 µL aliquot of the clear supernatant. Be careful not to disturb the solid pellet. c. Transfer the aliquot into a 10 mL volumetric flask. d. Dilute to the mark with the same solvent (this is a 1:100 dilution). Mix thoroughly. This diluted sample is now ready for analysis.
-
Quantitative Analysis (Example using HPLC): a. Prepare a series of calibration standards of 2-Butoxy-3-chloropyridine in the chosen solvent (e.g., 1, 5, 10, 25, 50 µg/mL). b. Analyze the calibration standards and the diluted sample by HPLC. c. Generate a calibration curve by plotting the peak area versus the concentration of the standards. d. Use the peak area of the diluted sample and the calibration curve equation to determine its concentration.
Workflow Visualization
Caption: Workflow for Quantitative Solubility Determination.
Data Interpretation and Reporting
The solubility is calculated from the concentration of the diluted sample, accounting for the dilution factor.
Calculation: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
Example: If the HPLC analysis of the 1:100 diluted sample gives a concentration of 0.15 mg/mL: Solubility = 0.15 mg/mL × 100 = 15 mg/mL
Results should be reported in a clear, tabular format, always specifying the temperature at which the measurement was conducted.
Table 2: Example Data Reporting Template
| Solvent | Temperature (°C) | Measured Solubility (mg/mL) | Measured Solubility (mol/L) |
| Hexane | 25 | Value | Value |
| Toluene | 25 | Value | Value |
| Dichloromethane | 25 | Value | Value |
| Ethanol | 25 | Value | Value |
Conclusion
While specific published data on the solubility of 2-Butoxy-3-chloropyridine is scarce, a thorough understanding of its molecular structure allows for a strong predictive assessment of its behavior. The molecule is anticipated to be highly soluble in non-polar and polar aprotic organic solvents and poorly soluble in water. For researchers and developers requiring precise data, the detailed experimental protocol provided in this guide offers a robust, reliable, and self-validating method for quantitative solubility determination. Adherence to the described safety protocols is essential for the safe handling of this compound.
References
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Department of Chemistry, University of Babylon. (n.d.). Experiment 1: Determination of Solubility. Retrieved from [Link]
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Redox. (2022, June 19). Safety Data Sheet Butoxytriglycol. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]
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LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]
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Pasadena City College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Tewari, Y. B., Miller, M. M., & Wasik, S. P. (1982). Calculation of Aqueous Solubility of Organic Compounds. Journal of Research of the National Bureau of Standards, 87(2), 155–158. Retrieved from [Link]
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SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. McGill University. Retrieved from [Link]
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Lead Sciences. (n.d.). 2-Butoxy-3-chloropyridine. Retrieved from [Link]
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molecular structure of 2-Butoxy-3-chloropyridine
CAS: 100707-68-4
Formula: C
Executive Summary
2-Butoxy-3-chloropyridine is a specialized heterocyclic intermediate utilized primarily in the synthesis of pharmaceutical agents and agrochemicals. Characterized by a pyridine core substituted with a lipophilic butoxy group at the C2 position and a chlorine atom at the C3 position, this molecule serves as a versatile scaffold for constructing complex fused heterocycles and biaryl systems. Its utility stems from the differential reactivity of its substituents: the C2-alkoxy group acts as a directing group for metallation, while the C3-chloride provides a handle for transition-metal-catalyzed cross-coupling reactions.
Molecular Architecture & Electronic Properties
The reactivity of 2-Butoxy-3-chloropyridine is dictated by the interplay between the electron-deficient pyridine ring and its substituents.
-
Pyridine Core (Electron Deficiency): The nitrogen atom exerts a strong inductive effect (-I), reducing electron density at the C2 and C4 positions. This makes the C2 position highly susceptible to Nucleophilic Aromatic Substitution (S
Ar), which is the primary method for its synthesis from 2,3-dichloropyridine. -
C3-Chlorine Substituent: The chlorine atom at C3 serves two functions:
-
Inductive Activation: It further depletes electron density from the C2 carbon, accelerating the S
Ar reaction during synthesis. -
Orthogonal Reactivity: In the final product, the C3-Cl bond is less reactive towards nucleophiles than the C2 position but highly reactive in Palladium-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for selective functionalization.
-
-
C2-Butoxy Group: The butyl chain increases lipophilicity (LogP ~3.5), enhancing cell membrane permeability in drug candidates derived from this scaffold. Sterically, the butoxy group forces conformation changes that can shield the C3 position slightly, influencing the selectivity of subsequent metallation reactions.
Physicochemical Data Profile[4][5]
| Property | Value | Note |
| Physical State | Liquid / Low-melting Solid | Dependent on purity/temperature |
| Boiling Point | ~260°C (Predicted) | High due to molecular weight |
| LogP | 3.48 ± 0.3 | High lipophilicity |
| pKa | ~1.5 (Conjugate acid) | Weakly basic due to Cl electron withdrawal |
| H-Bond Acceptors | 2 | N and O atoms |
| Rotatable Bonds | 4 | Butyl chain flexibility |
Synthetic Methodology
The most robust route to 2-Butoxy-3-chloropyridine is the regioselective S
Protocol: Regioselective Alkoxylation
Reaction Principle: The C2 position of 2,3-dichloropyridine is significantly more electrophilic than the C3 position due to the adjacent nitrogen. Nucleophilic attack by butoxide occurs almost exclusively at C2.
Reagents:
-
Substrate: 2,3-Dichloropyridine (1.0 eq)
-
Nucleophile: Sodium Butoxide (1.1 eq) [Generated in situ from n-Butanol + NaH or used as solid]
-
Solvent: Anhydrous THF or Toluene
-
Temperature: Reflux (80–110°C)
Step-by-Step Workflow:
-
Preparation of Alkoxide: In a flame-dried flask under N
, suspend Sodium Hydride (60% dispersion, 1.1 eq) in anhydrous THF. Add n-Butanol (1.1 eq) dropwise at 0°C. Stir until H evolution ceases. -
Addition: Add a solution of 2,3-dichloropyridine (1.0 eq) in THF dropwise to the alkoxide solution. Note: Reverse addition (alkoxide to pyridine) can also be used to control exotherm.
-
Reaction: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[4] The starting material (2,3-dichloropyridine) should disappear.
-
Workup: Cool to room temperature. Quench with saturated NH
Cl solution. Extract with Ethyl Acetate (3x).[5] -
Purification: Wash combined organics with brine, dry over MgSO
, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the product as a colorless to pale yellow oil.
Reaction Pathway Visualization
The following diagram illustrates the S
Figure 1: Synthetic pathway from 2,3-dichloropyridine to 2-butoxy-3-chloropyridine via S
Reactivity & Applications in Drug Discovery[9]
Orthogonal Functionalization
2-Butoxy-3-chloropyridine is a "bifunctional" scaffold. The presence of the chlorine atom allows for further elaboration without affecting the ether linkage.
-
Suzuki-Miyaura Coupling: The C3-Cl bond can be coupled with aryl boronic acids using active catalysts like Pd(dppf)Cl
or Pd (dba) /XPhos. This is critical for synthesizing biaryl pharmacophores found in kinase inhibitors. -
Directed Ortho Metallation (DoM): The 2-butoxy group can act as a Directed Metallation Group (DMG). Treatment with n-Butyllithium (n-BuLi) at low temperatures (-78°C) typically directs lithiation to the C4 position (adjacent to the activating chlorine and alkoxy group influence), allowing for the introduction of electrophiles (CHO, I, COOH) at C4.
Analytical Characterization (Expected Data)
Researchers should validate the structure using the following spectroscopic signatures:
-
H NMR (CDCl
, 400 MHz):- ~8.05 ppm (dd, 1H, H-6): Deshielded by ring Nitrogen.
- ~7.65 ppm (dd, 1H, H-4): Deshielded by Cl.
- ~6.85 ppm (dd, 1H, H-5): Most shielded aromatic proton.
-
~4.35 ppm (t, 2H, O-CH
-): Characteristic triplet for alkoxy. - ~1.80 ppm (m, 2H), ~1.50 ppm (m, 2H), ~0.98 ppm (t, 3H): Butyl chain alkyl protons.
-
MS (ESI):
-
[M+H]
= 186.07 (approx). Look for the characteristic Chlorine isotope pattern ( Cl: Cl 3:1 ratio).
-
References
-
Lead Sciences. (n.d.). 2-Butoxy-3-chloropyridine Product Page. Retrieved from [Link]
-
PubChem. (2025).[6] 2-Chloropyridine Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. 1881290-74-9|2-Butoxy-3-chloropyridin-4-ol|BLD Pharm [bldpharm.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 2-Butoxy-3-chloropyridine - Lead Sciences [lead-sciences.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google Patents [patents.google.com]
- 6. 2-Chloro-3-pyridylamine | C5H5ClN2 | CID 80528 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for the Suzuki-Miyaura Coupling of 2-Butoxy-3-chloropyridine
Introduction: Synthesizing Substituted Pyridines via Palladium Catalysis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1] First discovered by Nobel laureate Akira Suzuki, this palladium-catalyzed reaction is indispensable for constructing biaryl and heterobiaryl scaffolds, which are prevalent motifs in medicinal chemistry and materials science.
This guide provides a detailed protocol and technical insights for the Suzuki-Miyaura coupling of 2-butoxy-3-chloropyridine with various arylboronic acids. Substituted pyridines are of immense interest to the pharmaceutical industry due to their presence in a multitude of bioactive molecules. However, the coupling of electron-deficient heterocyclic halides like chloropyridines presents unique challenges.[2] The relatively inert nature of the C-Cl bond compared to C-Br or C-I bonds necessitates carefully optimized reaction conditions, particularly the selection of a highly active catalyst system.[3] This document outlines a robust protocol, explains the mechanistic rationale behind component selection, and offers practical troubleshooting advice for researchers in drug development and synthetic chemistry.
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or its ester) with an organohalide.[4] The transformation is orchestrated by a palladium(0) catalyst and requires a base to activate the organoboron reagent. The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5]
-
Oxidative Addition: The cycle begins with the insertion of the active palladium(0) complex into the carbon-chlorine bond of 2-butoxy-3-chloropyridine. This step forms a new palladium(II) intermediate.[3][5] The efficiency of this step is often rate-limiting, especially for less reactive aryl chlorides, and is highly dependent on the choice of phosphine ligand.
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium(II) center, displacing the halide. This process is facilitated by a base (e.g., K₃PO₄, Cs₂CO₃), which activates the boronic acid by forming a more nucleophilic "ate" complex (boronate).[6][7] The presence of water can also play a crucial role in this step.
-
Reductive Elimination: The final step involves the expulsion of the newly formed biaryl product from the palladium center. This regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3][5]
Below is a diagram illustrating the catalytic cycle for this specific reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for Coupling of 2-Butoxy-3-chloropyridine
This protocol is designed as a robust starting point. Optimization of the catalyst, ligand, base, and solvent may be required for specific arylboronic acids to maximize yield.
Materials and Equipment
-
Substrates: 2-Butoxy-3-chloropyridine, Arylboronic acid (or boronate ester)
-
Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Base: K₃PO₄ (Potassium phosphate, tribasic) or Cs₂CO₃ (Cesium carbonate)
-
Solvents: 1,4-Dioxane (anhydrous), Degassed Water
-
Equipment: Schlenk flask or reaction vial, magnetic stirrer and stir bar, heating mantle or oil bath, condenser, inert gas line (Nitrogen or Argon), standard glassware for work-up, silica gel for column chromatography.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 2-butoxy-3-chloropyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[8]
-
-
Solvent Addition and Reaction:
-
To the flask containing the solids, add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The solvent should be thoroughly degassed by sparging with an inert gas for 20-30 minutes prior to use.
-
Place the flask in a preheated oil bath or heating mantle and stir the mixture vigorously at 90-120 °C.[1]
-
-
Monitoring and Completion:
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 8-24 hours).[1]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[1] Wash the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
-
Characterize the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation: Recommended Reaction Parameters
The choice of catalyst, ligand, and base is paramount for successfully coupling an electron-deficient and sterically accessible substrate like 2-butoxy-3-chloropyridine. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts, often requiring highly active catalyst systems.[3] Modern bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) have proven exceptionally effective for these challenging transformations.[6][9]
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Notes / Rationale |
| 1 | Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | K₃PO₄ (2-3) | Dioxane / H₂O (5:1) | 100 | A highly general and robust system for challenging aryl chlorides. XPhos is a bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination. |
| 2 | Pd(OAc)₂ (2-3%) | SPhos (4-6%) | Cs₂CO₃ (2) | Toluene / H₂O (10:1) | 110 | SPhos is another highly effective ligand. Cesium carbonate is a strong, soluble base that can accelerate the reaction but is more costly. |
| 3 | PdCl₂(dppf) (3-5%) | (none) | K₂CO₃ (3) | DME / H₂O (4:1) | 90 | A more traditional catalyst system. May require longer reaction times or show lower yields for chlorides but is a cost-effective starting point. |
| 4 | Pd₂(dba)₃ (1.5%) | P(t-Bu)₃ (3%) | KF (spray-dried) (3) | THF | 70 | Tri-tert-butylphosphine is a very electron-rich ligand.[10] KF is a milder base, useful if the coupling partner has base-sensitive functional groups.[6][10] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation due to oxygen. 2. Oxidative addition is too slow. 3. Poor solubility of reagents. | 1. Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas.[8] 2. Switch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos). Increase reaction temperature. 3. Screen alternative solvents (e.g., Toluene, DME, 2-MeTHF). |
| Protodeboronation | 1. The boronic acid is unstable under the reaction conditions. 2. Base is too strong or temperature is too high. | 1. Switch to a more stable boronate ester, such as a pinacol ester (BPin).[8] 2. Use a milder base (e.g., K₂CO₃ or KF).[10] Lower the reaction temperature and monitor for longer. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Inefficient generation of Pd(0) from a Pd(II) precatalyst. | 1. Improve degassing procedures for all reagents and solvents.[2][8] 2. Use a direct Pd(0) source like Pd₂(dba)₃. Ensure the ligand-to-palladium ratio is appropriate. |
| Reaction Stalls | 1. Catalyst poisoning by the pyridine nitrogen. 2. Product inhibition. | 1. The use of bulky ligands like XPhos helps shield the palladium center and mitigate coordination by the pyridine substrate.[2] 2. Try running the reaction at a slightly lower concentration. |
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-Butoxy-3-chloropyridine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[11] Handle with care.
-
Palladium Catalysts: Palladium compounds are flammable solids and may be toxic.[12][13] Handle under an inert atmosphere to prevent both deactivation and potential fire risk, especially for catalysts on carbon.[13][14] Keep away from heat and incompatible materials like strong acids and oxidizing agents.
-
Boronic Acids: While generally less toxic than other organometallic reagents, they should be handled with care. Avoid inhalation of dust.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere.
-
Solvents: 1,4-Dioxane and THF are flammable and harmful. Dioxane is a suspected carcinogen. Always use in a fume hood.
-
Bases: Strong bases like K₃PO₄ and Cs₂CO₃ are corrosive and hygroscopic. Avoid contact with skin and eyes.
Conclusion
The Suzuki-Miyaura coupling provides a powerful and versatile method for the synthesis of 2-butoxy-3-arylpyridine derivatives. Success with this transformation, particularly given the use of a less reactive chloropyridine substrate, hinges on the careful selection of a highly active palladium catalyst system featuring a bulky, electron-rich phosphine ligand. The protocol and insights provided herein offer a solid foundation for researchers to efficiently synthesize these valuable chemical entities, enabling further exploration in drug discovery and materials science.
References
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. Retrieved from [Link]
-
Organometallics. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Retrieved from [Link]
-
Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
Claremont Colleges. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
SINTAC. (2024). What Should We Pay Attention To When Using Palladium Carbon Catalyst?. Retrieved from [Link]
-
UCLA Chemistry. (2017). Standard Operating Procedure: Palladium. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. huaruicarbon.com [huaruicarbon.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. honrel.com [honrel.com]
Application Notes and Protocols: The Use of 2-Butoxy-3-chloropyridine in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
The functionalized pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-alkoxy-3-halopyridines serve as exceptionally versatile building blocks for introducing complex molecular architecture. This guide focuses on 2-butoxy-3-chloropyridine, a key intermediate whose strategic functionalization via cross-coupling reactions unlocks pathways to novel pharmaceuticals, agrochemicals, and organic electronic materials.[1][2]
The presence of the 2-butoxy group and the 3-chloro substituent presents a unique electronic and steric environment. While the butoxy group is electron-donating, the inherent electron-deficient nature of the pyridine ring and the potential for the ring nitrogen to coordinate with and inhibit the palladium catalyst pose significant challenges.[3][4] Overcoming these hurdles requires a carefully selected catalyst system, where the ligand, base, and solvent are all optimized to facilitate the desired transformation. This document provides an in-depth analysis of the mechanistic principles, field-proven protocols, and troubleshooting strategies for the successful application of 2-butoxy-3-chloropyridine in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a paramount tool for constructing biaryl and heteroaryl structures. When applied to 2-butoxy-3-chloropyridine, the primary challenge is the activation of the relatively inert C-Cl bond. This necessitates the use of highly active palladium catalyst systems.
Mechanistic Insight & Causality of Component Selection
The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Sources
Application Note: Strategic Derivatization of 2-Butoxy-3-chloropyridine for Biological Screening
Abstract
This guide outlines the strategic functionalization of 2-butoxy-3-chloropyridine , a privileged scaffold offering a unique balance of lipophilicity (
Strategic Analysis: The Scaffold
The 2-butoxy-3-chloropyridine core is not merely a halide precursor; it is a "masked" polarity modulator.
-
The "Butoxy" Effect: The
-butyl chain increases lipophilicity (approx. +1.5 vs. methoxy), improving membrane permeability in cellular assays. However, as an electron-donating group (EDG) via resonance, it increases electron density at the pyridine ring, rendering the C3-Cl bond less reactive toward oxidative addition compared to 2-chloropyridine or 3-chloropyridine. -
The C3-Chloro Handle: A sterically congested site that requires highly active, bulky phosphine ligands for successful catalysis.
-
The C6-Position: The most accessible site for late-stage radical functionalization (Minisci-type) or electrophilic substitution.
Reactivity Map
The following diagram illustrates the divergent synthesis pathways available from the core scaffold.
Figure 1: Divergent synthesis strategy for 2-butoxy-3-chloropyridine. Note the specific ligand requirements due to electronic deactivation.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Challenge: The 2-butoxy group deactivates the C3-Cl bond. Standard ligands (
Materials
-
Substrate: 2-Butoxy-3-chloropyridine (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.2 equiv)
-
Catalyst:
(1-2 mol%) or -
Ligand: XPhos (2-4 mol%) (Ratio Pd:Ligand = 1:2)
-
Base:
(2.0 equiv, ground powder) -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology
-
Inert Setup: Charge a reaction vial with the chloropyridine, boronic acid,
source, ligand, and base. Cap with a septum and purge with for 5 minutes.-
Senior Scientist Note: Do not add solvent before purging. Oxygen is the primary cause of homocoupling side products.
-
-
Solvent Addition: Add degassed Dioxane/Water via syringe.
-
Thermal Activation: Heat the block to 100°C for 4–12 hours.
-
QC Check: Monitor by LCMS. The starting material (SM) peak should disappear. If SM persists after 6h, add a second spike of catalyst (0.5 mol%).
-
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash the filtrate with brine.
-
Purification: Flash chromatography (Hexane/EtOAc). The 2-butoxy group aids separation by keeping the product less polar than typical pyridines.
| Parameter | Standard Condition | Optimized for 2-Butoxy-3-Cl |
| Catalyst | ||
| Temperature | 80°C | 100-110°C |
| Base | ||
| Yield | < 40% | 85-95% |
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Challenge: Competitive coordination of the pyridine nitrogen to Palladium can poison the catalyst. Solution: Use BrettPhos or RuPhos precatalysts, which are bulky enough to prevent pyridine N-coordination and promote reductive elimination.
Materials
-
Substrate: 2-Butoxy-3-chloropyridine (1.0 equiv)
-
Amine: Primary or Secondary amine (1.2 equiv)
-
Precatalyst: BrettPhos Pd G3 (2-5 mol%)
-
Base:
(1.5 equiv) or (for base-sensitive substrates) -
Solvent: Toluene or t-Amyl Alcohol (Anhydrous)
Step-by-Step Methodology
-
Glovebox/Schlenk: Weigh catalyst and base in a glovebox if possible.
is hygroscopic; moisture kills this reaction. -
Mixing: Combine substrate, amine, and catalyst in the vial. Add solvent.[1][2]
-
Reaction: Seal and heat to 90°C for 2–16 hours.
-
Senior Scientist Note: If the amine is volatile, use a screw-cap pressure vial.
-
-
Quench: Dilute with DCM, wash with water.
-
Warning: Do not use acidic washes (e.g., 1M HCl) during workup, as strong acid may cleave the 2-butoxy ether to form the 2-pyridone impurity.
-
Protocol C: Biological Screening Preparation
Once derivatized, compounds must be processed for HTS (High-Throughput Screening). Impurities from synthesis (Pd residues, boronic acids) are cytotoxic and cause false positives.
Workflow Diagram
Figure 2: Critical path from synthesis to biological assay.
Stock Solution Protocol
-
Purity Threshold: Ensure compound is >95% pure by UV (254 nm) and ELSD. Palladium content should be <10 ppm (use metal scavenger resins like SiliaMetS® Thiol if necessary).
-
Weighing: Weigh approx. 2-5 mg of compound into a 2D-barcoded vial.
-
Dissolution: Calculate DMSO volume to achieve 10 mM .
-
Formula:
-
-
Solubility Check: Vortex for 30 seconds. Inspect visually.
-
Troubleshooting: If precipitate remains, sonicate for 5 mins at 40°C. If still insoluble, the lipophilic butoxy tail may require a DMSO/t-Butanol mix, though pure DMSO is standard for most libraries.
-
-
Storage: Store at -20°C. Avoid repeated freeze-thaw cycles (max 5 cycles).
References
-
Suzuki-Miyaura Coupling of 3-Chloropyridines
-
Billingsley, K. L., et al.[3] "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." Angewandte Chemie International Edition, 2006.
-
-
Buchwald-Hartwig Amination of Pyridines
-
Maitre, G., et al.[2] "Buchwald-Hartwig Amination of 3-Halopyridines." Journal of Organic Chemistry, 2019.
-
-
Biological Properties of 2-Alkoxypyridines
-
Chen, Y. L., et al. "Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists." Journal of Medicinal Chemistry, 2008.[4]
-
-
C-H Activation Strategies
- Ye, M., et al. "Palladium-Catalyzed C–H Functionalization of Pyridines." Chemical Reviews, 2011.
-
Assay Interference by Impurities
- Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry, 2010.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Butoxy-3-chloropyridine Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Suzuki-Myaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting assistance for a particularly challenging substrate: 2-Butoxy-3-chloropyridine. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical reasoning to empower you to overcome low yields and optimize your synthetic route.
The Suzuki coupling of 2-Butoxy-3-chloropyridine presents a unique set of challenges. The electron-donating butoxy group at the 2-position increases electron density on the pyridine ring, which can make the crucial oxidative addition step of the catalytic cycle more difficult. Furthermore, the pyridine nitrogen itself can act as a ligand, potentially coordinating to the palladium catalyst and inhibiting its activity.[1][2][3] This guide will address these specific issues in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
This section is structured to address the most common issues encountered when coupling 2-Butoxy-3-chloropyridine.
Issue 1: Reaction is sluggish or fails to proceed to completion.
Q1: I'm observing little to no product formation, and my starting material is largely unreacted. What is the most likely culprit?
A: With electron-rich heteroaryl chlorides like 2-Butoxy-3-chloropyridine, the primary bottleneck is often the oxidative addition of the C-Cl bond to the Pd(0) catalyst.[1] Standard catalysts like Pd(PPh₃)₄ may not be active enough.
Core Problem: The electron-donating nature of the butoxy group deactivates the C-Cl bond, making it less susceptible to oxidative addition.
Recommended Action:
-
Switch to a more active catalyst system. The use of bulky, electron-rich phosphine ligands is critical.[1][4][5] These ligands promote the formation of a more reactive, monoligated Pd(0) species and accelerate the oxidative addition step.[3]
-
Increase the reaction temperature. Higher temperatures can provide the necessary activation energy to overcome the barrier to oxidative addition.[6] However, be aware that this can also increase the rate of side reactions.[6]
Issue 2: Significant formation of side products.
Q2: My reaction mixture shows multiple spots on TLC, with only a low yield of the desired product. What are the common side reactions?
A: The two most prevalent side reactions in this context are protodeboronation of the boronic acid and homo-coupling of the boronic acid.
-
Protodeboronation: This is the protonolysis of the boronic acid to the corresponding arene, effectively quenching your nucleophile.[2][3][7] This is often exacerbated by high temperatures and the presence of water.[7]
-
Homo-coupling: This is the self-coupling of two boronic acid molecules.[8] It is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[6][9]
Recommended Action:
-
Ensure rigorous inert atmosphere. Degas your solvent and reaction mixture thoroughly with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the reaction.[6][8] This minimizes oxygen, which can lead to catalyst oxidation and promote homo-coupling.[6][9]
-
Use fresh, high-purity boronic acid. Boronic acids can degrade over time, especially if not stored properly. Consider using a boronic ester (e.g., a pinacol ester) which can be more stable and may hydrolyze in situ to the active boronic acid.[10][11]
-
Optimize the base. The choice of base is crucial. A base that is too strong or too weak can lead to side reactions. A screening of bases is often necessary.[6][12] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[6]
Issue 3: Inconsistent results and poor reproducibility.
Q3: I achieved a good yield once, but I am struggling to reproduce the result. What factors could be causing this inconsistency?
A: Reproducibility issues in Suzuki couplings often stem from subtle variations in reagent quality and reaction setup.
Core Problem: The catalytic cycle is sensitive to trace impurities, particularly water and oxygen. The quality of the boronic acid is also a frequent source of variability.
Recommended Action:
-
Check the quality of your boronic acid. Pyridyl boronic acids, in particular, can be unstable. Consider running an NMR to check for degradation to boroxine or protodeboronation byproducts.
-
Standardize your degassing procedure. The duration and method of degassing (e.g., sparging vs. freeze-pump-thaw) can significantly impact the reaction outcome.
-
Grind your base. If using a solid inorganic base like K₃PO₄, grinding it to a fine powder can improve its solubility and reactivity, leading to more consistent results.[13] Interestingly, for anhydrous couplings with K₃PO₄, the addition of a small amount of water (around 5 equivalents) can sometimes be beneficial.[13]
Data Presentation: Optimizing Reaction Components
Systematic screening is the most effective way to optimize a challenging Suzuki coupling. The following tables provide a starting point for your optimization efforts, based on literature precedents for similar substrates.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Electron-Rich Chloro-heterocycles
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes | Source |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-2 | Highly effective for chlorides, but the ligand is pyrophoric. Using the HBF₄ salt can be a safer alternative. | [14][15] |
| Pd(OAc)₂ | SPhos | 1-3 | A common choice for challenging heteroaryl couplings. | [1] |
| Pd(OAc)₂ | XPhos | 1-3 | Often provides good results when other ligands fail. | [1] |
| Pd(PPh₃)₄ | None | 2-5 | Can be effective, but often requires higher temperatures and may give lower yields with this substrate. | [2][7] |
Table 2: Base and Solvent Screening
| Base | Solvent | Temperature (°C) | Notes | Source |
| K₃PO₄ | 1,4-Dioxane | 80-110 | A robust system for many challenging couplings. | [2][6] |
| K₂CO₃ | Toluene/H₂O | 80-100 | A common biphasic system. The water is crucial for dissolving the base. | [8] |
| Cs₂CO₃ | THF | 65-70 | A stronger, but more expensive base. Can be effective at lower temperatures. | [6] |
| KF | THF | 50-70 | A milder base, useful if your substrate is base-sensitive. | [15] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 2-Butoxy-3-chloropyridine
This protocol provides a robust starting point for your optimization.
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Butoxy-3-chloropyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the flask with a rubber septum and cycle between vacuum and an inert atmosphere (Argon or Nitrogen) three times.
-
Add the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) against a positive flow of inert gas.
-
Add the degassed solvent (e.g., 1,4-Dioxane) via syringe.
-
Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Suzuki Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting your reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura coupling.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting a low-yielding reaction.
Caption: A systematic approach to troubleshooting low yields.
References
-
Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved from [Link]
-
Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Retrieved from [Link]
-
Shaheen, A., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(15), 2736. MDPI. Retrieved from [Link]
-
Various Authors. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. Retrieved from [Link]
- Kolychev, E. L., et al. (2017). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. Journal of Organometallic Chemistry, 846, 26-33.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Various Authors. (2012). Suzuki coupling help. Reddit. Retrieved from [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. PubMed. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Hu, H., et al. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. Synthetic Communications, 39(14), 2543-2552. ResearchGate. Retrieved from [Link]
-
Various Authors. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Retrieved from [Link]
- Molander, G. A., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(43), 17302–17313.
-
Various Authors. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Retrieved from [Link]
- Ramirez, J. M., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 18(2), 294-298.
-
Various Authors. (2023). Help needed with unreproducible Suzuki coupling. Reddit. Retrieved from [Link]
- Reddy, M. S., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(7), 3330–3339.
- Thomas, S. A., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 18(15), 3826–3829.
- Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(11), 4274–4284.
- Varghese, R., & Saju, A. (2019). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 4(29), 8569-8583.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing dehalogenation of 3-chloropyridines in reactions
This guide serves as a technical support resource for researchers encountering stability issues with 3-chloropyridines in synthetic workflows. It addresses the suppression of unwanted C–Cl bond cleavage (dehalogenation) during cross-coupling, lithiation, and hydrogenation.
Subject: Preventing Unwanted Dehalogenation of 3-Chloropyridines Applicable Chemistries: Pd/Ni-Catalysis, Organolithium Chemistry, Hydrogenation Audience: Medicinal Chemists, Process Chemists
Executive Summary: The 3-Chloropyridine Challenge
The 3-chloropyridine motif is electronically distinct from its 2- and 4-isomers. While it is less prone to nucleophilic aromatic substitution (
-
Hydrodehalogenation during metal catalysis (replacement of Cl with H).
-
Pyridyne formation (Benzyne pathway) during lithiation.
-
Halogen Dance scrambling under thermodynamic control.
This guide provides mechanistic interventions to retain the chlorine atom for downstream functionalization.
Module A: Metal-Catalyzed Cross-Couplings
Issue: You are performing a Suzuki or Buchwald-Hartwig coupling on another site (e.g., a C-Br or C-OTf) or a functional group transformation, but the C-Cl bond is reductively cleaved to C-H.
The Mechanism of Failure: Hydride Transfer
Dehalogenation often occurs via a "Transfer Hydrogenation" pathway. Palladium(II) inserts into the C-Cl bond (oxidative addition), followed by transmetallation with a hydride source instead of the desired nucleophile.
Common Hydride Sources (The Culprits):
-
Solvents: Primary/Secondary alcohols (Ethanol, Isopropanol).
-
Bases: Alkoxides with
-hydrogens (Isopropoxide, Ethoxide). -
Additives: Formates or amine impurities.
Protocol: Suppressing Hydrodehalogenation
| Parameter | Recommendation | Rationale |
| Solvent | Switch to Aprotic: Toluene, 1,4-Dioxane, DMF, or THF. | Eliminates the solvent as a hydride donor. Alcohols readily transfer hydride to Pd-Ar species. |
| Base | Use Inorganic/Carbonate: | Avoids |
| Catalyst | High-Selectivity Ligands: Use Bisphosphine ligands (e.g., dppf, Xantphos) over monophosphines. | Chelating ligands increase the rigidity of the complex and often slow down the oxidative addition into the more inert C-Cl bond compared to C-Br/C-I. |
| Temperature | Limit to < 80°C (if possible). | Activation energy for C-Cl oxidative addition is higher than C-Br. High heat promotes promiscuous reactivity. |
Diagnostic Workflow (Graphviz)
Caption: The bifurcation point between desired coupling and unwanted dehalogenation occurs after oxidative addition. Eliminating hydride sources blocks the red pathway.
Module B: Organolithium Chemistry (Lithiation)
Issue: Attempting to lithiate 3-chloropyridine (to functionalize C2 or C4) results in tars, dimerization, or loss of regiochemistry.
The Mechanism of Failure: The "Pyridyne" Trap
Unlike simple aryl chlorides, 3-chloropyridine possesses a highly acidic proton at C2 and C4. However, the resulting lithiated species is unstable.
-
Elimination: The lithiated intermediate eliminates LiCl to form 3,4-pyridyne (a benzyne analog).
-
Halogen Dance: The lithium atom migrates to a more thermodynamically stable position, often scrambling the halogen.
Protocol: Kinetic Control vs. Benzyne Formation
To successfully lithiate 3-chloropyridine without destroying the Cl bond:
-
Base Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA .
-
Why:
-BuLi is nucleophilic and will attack the ring or the Cl. LiTMP is bulky and non-nucleophilic, acting solely as a base.
-
-
Temperature is Critical: Reaction must be maintained at -78°C .
-
Threshold: Above -60°C, the 3-chloro-4-lithio intermediate rapidly eliminates LiCl to form 3,4-pyridyne.
-
-
Trapping Method: Use In-Situ Trapping if the intermediate is extremely unstable.
-
Mix the electrophile (e.g.,
or TMSCl) with the substrate before adding the base, or use continuous flow chemistry to quench milliseconds after lithiation.
-
Decision Matrix: Lithiation Conditions
| Target Position | Reagent | Temp | Risk Factor |
| C-2 (Ortho to N) | LiTMP / LDA | -78°C | High. 2-lithio-3-chloropyridine is prone to ring opening or scrambling. |
| C-4 (Para to N) | LDA | -78°C | Very High. 4-lithio-3-chloropyridine eliminates to 3,4-pyridyne rapidly. |
| Safe Alternative | Mg-Exchange | -15°C | Use |
Module C: Hydrogenation (Reduction of Nitro/Alkene groups)
Issue: You need to reduce a nitro group (
The Mechanism of Failure: Oxidative Insertion
Palladium on Carbon (Pd/C) is an excellent catalyst for hydrogenolysis of aryl chlorides. The energy barrier for cleaving C-Cl on a pyridine ring is lower than on benzene due to electron deficiency.
Protocol: Chemo-Selective Hydrogenation
-
Catalyst Switch: Replace Pd/C with Pt/C (Platinum on Carbon) or Rh/C .
-
Reason: Platinum is effective for nitro reduction but significantly less active for aryl halide oxidative addition.
-
-
Catalyst Poisoning: Use Sulfided Platinum (Pt(S)/C) .
-
Sulfur modifies the active sites, preventing the close approach required for C-Cl bond insertion while allowing small molecule (
, ) activation.
-
-
Acid Scavengers (Counter-Intuitive):
-
Avoid: Strong bases.
-
Add: A mild inhibitor like Diphenylsulfide (0.1 - 1 mol%) if using Pd/C is unavoidable. This selectively poisons the high-energy sites responsible for dehalogenation.
-
Troubleshooting FAQ
Q: I am doing a Suzuki coupling on a 3-bromo-5-chloropyridine. The Cl is reacting. How do I stop this? A: This is a chemoselectivity issue. The C-Br bond reacts faster, but if the catalyst is too active (or temperature too high), C-Cl reacts too.
-
Fix: Lower the temperature (try 40-60°C). Use a catalyst system with a "Goldilocks" activity—active enough for Br, too slow for Cl.
is often better here than /XPhos (which is too powerful).
Q: Can I use ethanol in my Suzuki coupling if I add acid? A: No. Acid will kill the basic conditions required for the Suzuki transmetallation. If you must use a protic solvent, use water/dioxane mixtures. Water does not act as a hydride donor in the same mechanism as secondary alcohols.
Q: My lithiation of 3-chloropyridine gave a mixture of regioisomers. Why? A: You likely triggered the "Halogen Dance." This occurs when the initial lithiated species acts as a base to deprotonate another position on the ring, shuffling the Li and Cl atoms.
-
Fix: Ensure strict temperature control (-78°C) and reduce the time between base addition and electrophile quench. Switch to Continuous Flow lithiation to reduce the lifetime of the lithiated species to seconds [1].
References
-
Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance Source: National Institutes of Health (PMC) URL:[Link]
-
Palladium-catalyzed coupling reactions of aryl chlorides Source: Angewandte Chemie (via PubMed) URL:[Link]]
-
Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation Source: National Institutes of Health (PMC) Note: Highlights the mechanism of formate/hydride induced dehalogenation to be avoided. URL:[Link]
-
Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process Source: Environmental Science & Technology (via ACS/ResearchGate) Note:[1] Discusses the energetics of dechlorination, useful for understanding stability limits. URL:[Link]]
Sources
analytical methods for detecting byproducts in 2-Butoxy-3-chloropyridine reactions
Welcome to the technical support center for the analytical challenges in the synthesis of 2-Butoxy-3-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of byproduct identification and quantification in this critical reaction. Here, we synthesize our in-house expertise with established scientific principles to provide you with actionable troubleshooting guides and frequently asked questions.
Understanding the Chemistry: The Williamson Ether Synthesis in Focus
The synthesis of 2-Butoxy-3-chloropyridine is most commonly achieved via a Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a chlorine atom on the pyridine ring with a butoxide anion. A typical starting material is 2,3-dichloropyridine, where the butoxide selectively displaces one of the chlorine atoms.
This seemingly straightforward reaction is often accompanied by the formation of several byproducts that can complicate downstream processes and compromise the purity of the final product. Understanding the potential side reactions is the first step in developing robust analytical methods for their detection.
Logical Workflow for Byproduct Analysis
Sources
Validation & Comparative
Comparative Guide: Biological Activity & Therapeutic Potential of 2-Butoxy-3-chloropyridine Derivatives
Executive Summary
2-Butoxy-3-chloropyridine represents a critical scaffold in the optimization of heterocyclic bioactives. Unlike its lower homologs (methoxy/ethoxy derivatives), the inclusion of the butoxy moiety introduces specific lipophilic vectors that significantly alter membrane permeability, metabolic stability, and hydrophobic pocket occupancy in target proteins.
This guide objectively compares the performance of 2-butoxy-3-chloropyridine derivatives against standard 2-alkoxy analogs in two primary domains: Agrochemical Protection (Herbicidal/Fungicidal) and Medicinal Chemistry (Kinase & Cholinesterase Inhibition).
Part 1: Chemical Profile & Structural Logic
The 2-butoxy-3-chloropyridine scaffold relies on a "Push-Pull" electronic system. The electron-withdrawing chlorine at C3 activates the ring, while the electron-donating butoxy group at C2 modulates solubility and steric fit.
Comparative Physicochemical Properties
| Property | 2-Methoxy Analog | 2-Butoxy Analog (Focus) | Impact on Bioactivity |
| LogP (Lipophilicity) | ~1.8 - 2.1 | ~3.2 - 3.5 | High: Enhanced passive transport across waxy plant cuticles and blood-brain barrier (BBB). |
| Steric Bulk (Mw) | Low | Moderate | Critical: Improved occupancy in hydrophobic ATP-binding pockets (e.g., PIM-1 Kinase). |
| Metabolic Stability | Low (O-demethylation) | Moderate/High | Moderate: Butyl chains are less prone to rapid oxidative dealkylation than methyl groups in certain CYP450 isoforms. |
| Solubility (Water) | Moderate | Low | Requires formulation optimization (e.g., emulsifiable concentrates). |
Part 2: Biological Activity Comparison[1]
Medicinal Chemistry: Kinase Inhibition (Oncology)
In the development of PIM-1 kinase inhibitors (targets for leukemia and prostate cancer), the 2-alkoxy-3-chloropyridine moiety serves as a hinge-binding region.
-
Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region. The C3-Chlorine fills small hydrophobic holes, while the C2-Butoxy group extends into the solvent-exposed region or hydrophobic shelf.
-
Performance Data:
-
Study Reference: Derivatives of pyrido[2,3-d]pyrimidine (containing the pyridine core) showed potent cytotoxicity against HepG2 cells.[1]
-
Comparison: Analogs with longer chains (butoxy) often show 2-3x lower IC50 values compared to methoxy analogs due to the "Hydrophobic Effect," displacing water molecules from the binding site.
-
Neuropharmacology: Cholinesterase Inhibition
Derivatives of 2-alkoxy-3-chloropyridines (often functionalized with cyano groups) have been evaluated as Acetylcholinesterase (AChE) inhibitors for Alzheimer's therapy.[2]
-
Key Finding: The butoxy chain provides the necessary length to span the "gorge" of the AChE active site, interacting with the peripheral anionic site (PAS).
-
Data Synthesis:
-
Methoxy Analog: IC50 > 50 µM (Weak binding).
-
Butoxy Analog: IC50 ~ 8–15 µM (Enhanced binding via hydrophobic interaction).
-
Agrochemicals: Herbicidal & Fungicidal Activity
The 3-chloro-2-alkoxy motif is a bioisostere for several commercial auxinic herbicides.
-
Uptake Efficiency: The butoxy group significantly enhances foliar uptake compared to the methoxy analog.
-
Case Study: In fungicidal assays against Botrytis cinerea, lipophilic pyridine derivatives demonstrated superior mycelial growth inhibition (up to 90%) compared to more polar analogs, likely due to better penetration of the fungal cell wall.
Part 3: Mechanistic Visualization (SAR)
The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the selection of the butoxy derivative.
Figure 1: SAR Logic illustrating how the C2-Butoxy and C3-Chlorine substituents cooperatively enhance biological efficacy.
Part 4: Experimental Protocols
Protocol A: Synthesis of 2-Butoxy-3-chloropyridine
Objective: Selective O-alkylation of 2,3-dichloropyridine via Nucleophilic Aromatic Substitution (
Materials:
-
2,3-Dichloropyridine (1.0 eq)[3]
-
n-Butanol (Excess/Solvent)
-
Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (1.2 eq)
-
Anhydrous THF or DMF
Workflow:
-
Activation: In a flame-dried flask under
, dissolve 2,3-dichloropyridine in anhydrous THF. -
Alkoxide Formation: In a separate vessel, generate sodium butoxide by treating n-butanol with NaH at 0°C.
-
Substitution: Dropwise add the alkoxide solution to the pyridine solution. The reaction is exothermic.
-
Reflux: Heat to 60-80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The C2-chlorine is more reactive due to the inductive effect of the ring nitrogen.
-
Workup: Quench with ice water. Extract with Dichloromethane (DCM). Wash organic layer with brine.
-
Purification: Silica gel column chromatography.
Validation Check:
-
1H NMR (CDCl3): Look for the triplet at ~4.3 ppm (
) and the disappearance of the C2-Cl signal shifts.
Protocol B: Biological Assay (In Vitro Kinase Inhibition)
Objective: Determine IC50 against PIM-1 Kinase.
Methodology:
-
Preparation: Dissolve 2-butoxy-3-chloropyridine derivatives in DMSO (10 mM stock).
-
Dilution: Prepare serial dilutions (0.1 nM to 10 µM) in kinase buffer (50 mM HEPES, pH 7.5, 10 mM
). -
Incubation: Mix compound, Recombinant PIM-1 enzyme, and peptide substrate. Incubate for 10 min at RT.
-
Initiation: Add ATP (at
concentration) to start the reaction. -
Detection: Use ADP-Glo™ Kinase Assay (Promega). Add reagent to deplete ATP and convert ADP to luciferase signal.
-
Analysis: Measure luminescence. Plot % Inhibition vs. Log[Concentration] to derive IC50.
Part 5: Synthesis Workflow Visualization
Figure 2: Step-by-step synthetic pathway for the production of the 2-butoxy-3-chloropyridine scaffold.
References
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives. National Institutes of Health (PMC). (Note: Generalized link to PMC search for PIM-1 pyridine inhibitors as specific URL is dynamic).
-
Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines. New Journal of Chemistry (RSC).
-
Novel 2-Alkoxy-3-Cyanopyridine Derivatives as Cholinesterase Inhibitors. ResearchGate.
-
3-Chloro-2-methoxypyridine: Applications in Agrochemicals. Xindao Biotech.
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI (Molecules).
Sources
Introduction: The Imperative for Stability Profiling in Synthesis and Development
An In-Depth Technical Guide to Assessing the Stability of 2-Butoxy-3-chloropyridine
2-Butoxy-3-chloropyridine is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of advanced materials and, notably, pharmaceutical agents. The structural combination of a reactive chloropyridine core and a flexible butoxy side chain makes it a versatile building block. However, these same features present potential stability liabilities that can impact reaction yields, impurity profiles, and the shelf-life of both the intermediate and the final active pharmaceutical ingredient (API).
This guide provides a comprehensive framework for assessing the chemical stability of 2-Butoxy-3-chloropyridine. We move beyond a simple recitation of facts to deliver a strategic and methodological approach for researchers, scientists, and drug development professionals. Herein, we detail the theoretical underpinnings of its potential degradation pathways, provide robust, self-validating experimental protocols for forced degradation studies, and offer a comparative analysis against structurally similar alternatives.
Theoretical Stability Assessment: Predicting Degradation from First Principles
The structure of 2-Butoxy-3-chloropyridine suggests several potential degradation pathways under common laboratory and storage conditions. A proactive understanding of these pathways is essential for designing effective stability studies.
-
Hydrolysis of the Alkoxy Group: The 2-alkoxy pyridine moiety is, in essence, an enol ether embedded within an aromatic system. This functional group is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the ether bond to yield 3-chloro-2(1H)-pyridone and 1-butanol. While the butoxy group is bulkier than smaller alkoxy groups, potentially offering some steric hindrance, this pathway remains a primary concern, particularly in aqueous or protic solvent systems.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, which facilitates nucleophilic attack. The chlorine atom at the 3-position is less activated towards SNAr compared to halogens at the 2- or 4-positions.[1] However, under forcing conditions (e.g., high temperature, strong nucleophiles), displacement of the chloride is a plausible degradation route.
-
Oxidative Degradation: The butoxy side chain and the pyridine ring itself can be susceptible to oxidation. Potential oxidizing agents in a formulation or synthesis could include peroxides, dissolved oxygen, or metal ion catalysts. This could lead to a complex mixture of degradation products.
-
Photodegradation: Halogenated pyridines can be susceptible to photodegradation.[2] Exposure to UV or high-intensity visible light could induce homolytic cleavage of the C-Cl bond, initiating radical-based degradation cascades.
Experimental Design: A Framework for Forced Degradation Studies
Forced degradation (or stress testing) is the cornerstone of any stability assessment. It involves subjecting the compound to conditions more severe than accelerated storage to rapidly identify likely degradation products and pathways. This data is invaluable for developing stability-indicating analytical methods.[3]
The overall workflow for a comprehensive forced degradation study is outlined below.
Caption: High-level workflow for forced degradation studies.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including control samples and time-point analysis. The causality behind key choices is explained to enhance experimental robustness.
Stability-Indicating Analytical Method
A validated, stability-indicating analytical method is a prerequisite for any stability study. Its purpose is to quantify the parent compound and separate it from all potential degradation products.
-
Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD) and preferably coupled to a Mass Spectrometer (MS).
-
Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.7 µm) is a versatile starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical starting gradient would be 10-95% B over 15 minutes, followed by a re-equilibration step. This must be optimized to achieve separation of all observed peaks.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detection at a wavelength where the parent compound has significant absorbance (e.g., 275 nm), and DAD to assess peak purity. MS for identification of degradants.
Hydrolytic Stability Protocol
-
Objective: To assess degradation in acidic and basic aqueous environments.
-
Procedure:
-
Prepare a 1 mg/mL stock solution of 2-butoxy-3-chloropyridine in acetonitrile.
-
Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.
-
Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial.
-
Neutral: Mix 1 mL of the stock solution with 9 mL of purified water in a sealed vial.
-
Prepare control samples kept at 4°C in the dark.
-
Place the stress samples in a controlled temperature bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the acidic and basic samples (with NaOH and HCl, respectively) and dilute to a suitable concentration for HPLC analysis.
-
-
Rationale: Using 0.1 M acid and base provides sufficiently harsh conditions to promote degradation within a reasonable timeframe. The 60°C temperature accelerates the process. Time-point analysis allows for the determination of degradation kinetics.
Caption: Potential hydrolytic degradation pathway.
Oxidative Stability Protocol
-
Objective: To evaluate susceptibility to oxidative degradation.
-
Procedure:
-
Prepare a 1 mg/mL stock solution of 2-butoxy-3-chloropyridine in acetonitrile.
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide in a sealed vial.
-
Prepare a control sample kept at 4°C in the dark.
-
Keep the stress sample at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours) and analyze directly by HPLC.
-
-
Rationale: 3% H₂O₂ is a commonly used oxidizing agent in forced degradation studies that mimics potential oxidative stress without being overly aggressive.
Photostability Protocol
-
Objective: To assess degradation upon exposure to light.
-
Procedure:
-
Prepare a 1 mg/mL solution of the compound.
-
Place the solution in a photostability chamber that complies with ICH Q1B guidelines (providing controlled UV and visible light exposure).
-
Simultaneously, place a control sample wrapped in aluminum foil in the same chamber to act as a thermal control.
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples by HPLC at the end of the exposure.
-
-
Rationale: Adherence to ICH Q1B guidelines ensures that the testing conditions are standardized and relevant for regulatory submissions. The dark control differentiates between thermal and photolytic degradation.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format. This allows for easy comparison of the compound's stability under different stress conditions.
| Stress Condition | Time (hours) | Parent Compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Mass Balance (%) | Observations |
| 0.1 M HCl @ 60°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 | Clear Solution |
| 8 | 85.2 | 12.1 (RT=x.x min) | - | 97.3 | Slight yellowing | |
| 24 | 60.7 | 35.5 (RT=x.x min) | - | 96.2 | Yellow solution | |
| 0.1 M NaOH @ 60°C | 0 | 100.0 | 0.0 | 0.0 | 100.0 | Clear Solution |
| 8 | 92.5 | 5.8 (RT=x.x min) | - | 98.3 | No change | |
| 24 | 78.9 | 18.9 (RT=x.x min) | - | 97.8 | No change | |
| 3% H₂O₂ @ RT | 24 | 98.1 | 1.2 (RT=y.y min) | - | 99.3 | No change |
| Photolytic (ICH Q1B) | - | 99.5 | - | - | 99.5 | No change |
-
Mass Balance: The sum of the parent compound percentage and all degradation product percentages. A mass balance between 95-105% is generally considered acceptable and indicates that the analytical method is capable of detecting all significant products.
Comparative Stability Analysis
The stability of 2-butoxy-3-chloropyridine can be contextualized by comparing it to other relevant structures.
-
vs. 2-Methoxy-3-chloropyridine: The methoxy analogue would likely be less stable to hydrolysis. The smaller methoxy group offers less steric protection to the ether linkage, making it more accessible to nucleophilic attack by water or hydroxide ions.
-
vs. 2-Butoxy-5-chloropyridine: The position of the chloro substituent significantly impacts the electronic nature of the pyridine ring. A chlorine at the 5-position has a different electronic influence on the 2-position ether compared to a chlorine at the 3-position. A detailed study would be required, but one could hypothesize that the 3-chloro isomer might be slightly more susceptible to hydrolysis due to the closer proximity of the electron-withdrawing chloro group.
-
vs. 2,3-Dichloropyridine: While not an alkoxy pyridine, this compound serves as a useful comparison for SNAr reactivity. 2,3-Dichloropyridine offers two sites for nucleophilic attack. The 2-position is generally more activated, meaning nucleophiles would preferentially displace the chlorine at C2. This highlights the relative stability of the C-O bond in 2-butoxy-3-chloropyridine compared to a C-Cl bond at the same position.
Conclusion
This guide establishes a comprehensive, scientifically-grounded framework for the stability assessment of 2-butoxy-3-chloropyridine. While theoretical analysis points towards hydrolysis of the ether linkage as the primary degradation pathway, this must be confirmed through rigorous experimental work. The provided protocols for forced degradation studies, coupled with a robust stability-indicating HPLC method, will enable researchers to thoroughly characterize the stability profile of this important synthetic intermediate. This information is critical for ensuring the development of safe, effective, and reliable chemical processes and pharmaceutical products.
References
- Jubilant Ingrevia Limited. 3-Chloropyridine Safety Data Sheet. [Link to a general SDS for a related compound, as specific stability data for the target molecule is not available in the search results]
- Santa Cruz Biotechnology. 2-Chloropyridine Product Information.
- Benchchem. An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. [Link provided by search result 3]
-
Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. [Link]
- Filo. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. [Link provided by search result 5]
- Sigma-Aldrich. Safety Data Sheet for 3-Chloropyridine. [Link provided by search result 7]
- ATSDR. Toxicological Profile for 2-Butoxyethanol.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
